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Foreword
This guide provides a comprehensive overview of the core physicochemical characteristics of

5-n-Propyluracil, a pyrimidine derivative of significant interest in medicinal chemistry and drug

development. As a Senior Application Scientist, the following sections are structured to deliver

not just technical data, but also the underlying scientific principles and experimental

considerations essential for its synthesis, characterization, and application. This document

eschews a rigid template in favor of a narrative that logically unfolds the scientific story of this

molecule, from its fundamental properties to the practical methodologies for its analysis.

Introduction to 5-n-Propyluracil: Structure and
Significance
5-n-Propyluracil, with the systematic IUPAC name 5-propyl-1H-pyrimidine-2,4-dione, belongs

to the uracil family, a class of compounds fundamental to nucleic acid biochemistry. Its

structure consists of a pyrimidine ring with a propyl group substituted at the 5th position. This

alkyl substitution significantly influences its physicochemical properties compared to

unsubstituted uracil, impacting its solubility, lipophilicity, and potential biological activity.

Understanding these characteristics is paramount for its application in drug design, where
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modifications of the uracil scaffold are a common strategy to modulate bioactivity and

pharmacokinetic profiles.

Chemical Structure:

Caption: 2D Chemical Structure of 5-n-Propyluracil.

Core Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-n-Propyluracil is the bedrock

for its development as a potential therapeutic agent. These parameters govern its behavior in

both chemical and biological systems.

Molecular Formula, Weight, and Identification
Property Value Source

Molecular Formula C₇H₁₀N₂O₂ [1][2]

Molecular Weight 154.17 g/mol [1][2]

CAS Number 19030-75-2 [1][2]

Physical State and Appearance
5-n-Propyluracil is expected to be a white to off-white crystalline solid at room temperature,

similar to other uracil derivatives.[3]

Melting and Boiling Points
While specific experimental data for the melting and boiling points of 5-n-Propyluracil are not

readily available in the searched literature, these are critical parameters for assessing purity

and stability. For comparison, the related compound 6-propyl-2-thiouracil has a melting point of

219-221 °C.[3][4]

Experimental Protocol: Melting Point Determination

The melting point of a synthesized batch of 5-n-Propyluracil should be determined using a

calibrated melting point apparatus.
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Sample Preparation: A small amount of the dry, crystalline compound is packed into a

capillary tube to a height of 2-3 mm.

Measurement: The capillary tube is placed in the heating block of the melting point

apparatus. The temperature is ramped up slowly (1-2 °C/min) near the expected melting

point.

Observation: The temperature range from the appearance of the first liquid droplet to the

complete liquefaction of the solid is recorded as the melting range. A narrow melting range is

indicative of high purity.

Solubility Profile
The solubility of a drug candidate is a critical determinant of its bioavailability.

Aqueous Solubility: While specific quantitative data for 5-n-Propyluracil is not available,

uracil derivatives generally exhibit limited solubility in water. For instance, 5-fluorouracil has a

low water solubility.[5] The propyl group in 5-n-Propyluracil is expected to further decrease

its aqueous solubility due to its hydrophobic nature.

Organic Solvents: Uracil derivatives are typically more soluble in polar organic solvents.[4]

Experimental Protocol: Aqueous Solubility Determination

The equilibrium solubility of 5-n-Propyluracil in water can be determined using the shake-flask

method.

Sample Preparation: An excess amount of 5-n-Propyluracil is added to a known volume of

deionized water in a sealed container.

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient

period (e.g., 24-48 hours) to ensure equilibrium is reached.

Sample Analysis: The suspension is filtered to remove undissolved solid. The concentration

of 5-n-Propyluracil in the clear filtrate is then quantified using a validated analytical method,

such as UV-Vis spectroscopy or HPLC.
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Acidity (pKa)
The pKa value indicates the ionization state of a molecule at a given pH, which influences its

solubility, absorption, and interaction with biological targets. Uracil and its derivatives are

weakly acidic due to the presence of the imide protons (N1-H and N3-H). The pKa of the

related compound propylthiouracil is reported to be in the range of 7.8 to 8.3.[6]

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

Solution Preparation: A stock solution of 5-n-Propyluracil is prepared in a suitable solvent

(e.g., methanol or water).

Buffer Preparation: A series of buffer solutions with a range of known pH values are

prepared.

Spectral Measurement: An aliquot of the stock solution is added to each buffer solution, and

the UV-Vis absorption spectrum is recorded for each sample.

Data Analysis: The absorbance at a wavelength where the ionized and unionized forms of

the molecule have different absorptivities is plotted against the pH. The pKa can be

determined from the inflection point of the resulting sigmoidal curve.

Synthesis and Characterization
The synthesis and subsequent characterization of 5-n-Propyluracil are fundamental steps in

its study.

Synthetic Approach
A common method for the synthesis of 5-alkyluracils involves the condensation of a β-ketoester

with urea or a urea derivative. A plausible synthetic route for 5-n-Propyluracil is the

condensation of ethyl 2-formylvalerate with urea in the presence of a base.

Ethyl 2-formylvalerate + Urea 5-n-PropyluracilBase (e.g., NaOEt)

Click to download full resolution via product page
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Caption: A general synthetic scheme for 5-n-Propyluracil.

Experimental Protocol: Synthesis of 5-n-Propyluracil

This protocol is adapted from general procedures for the synthesis of 5-alkyluracils.[7]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium

metal in absolute ethanol to prepare a solution of sodium ethoxide.

Reagent Addition: To the sodium ethoxide solution, add ethyl 2-formylvalerate and urea.

Reaction: The reaction mixture is heated under reflux for several hours. The progress of the

reaction can be monitored by thin-layer chromatography (TLC).

Workup: After the reaction is complete, the solvent is removed under reduced pressure. The

residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the

product.

Purification: The crude product is collected by filtration, washed with cold water, and can be

further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the identity and purity of the

synthesized 5-n-Propyluracil.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl

group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the

methyl group, and a triplet for the methylene protons attached to the pyrimidine ring), a

singlet for the C6-H proton, and two broad singlets for the N-H protons.

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons, the

olefinic carbons of the pyrimidine ring, and the carbons of the propyl group.
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Experimental Protocol: NMR Analysis

Sample Preparation: Dissolve a small amount of the purified 5-n-Propyluracil in a suitable

deuterated solvent (e.g., DMSO-d₆).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

Data Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to

confirm the structure of the molecule.[8]

3.2.2. UV-Vis Spectroscopy

UV-Vis spectroscopy is useful for quantitative analysis and for studying the electronic

transitions within the molecule. Uracil and its derivatives typically exhibit strong absorption in

the UV region due to the π → π* transitions of the conjugated system.

Experimental Protocol: UV-Vis Analysis

Solvent Selection: Choose a UV-transparent solvent, such as ethanol or water.[9]

Solution Preparation: Prepare a dilute solution of 5-n-Propyluracil of known concentration in

the chosen solvent.

Spectral Measurement: Record the UV-Vis absorption spectrum over a suitable wavelength

range (e.g., 200-400 nm).

Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the molar

absorptivity (ε).

X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including

bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal

lattice.[10][11][12][13]

Experimental Protocol: X-ray Crystallography
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Crystal Growth: Grow single crystals of 5-n-Propyluracil of suitable size and quality,

typically by slow evaporation of a saturated solution or by slow cooling of a hot, saturated

solution.

Data Collection: Mount a single crystal on a goniometer and collect diffraction data using an

X-ray diffractometer.

Structure Solution and Refinement: Process the diffraction data to solve and refine the

crystal structure, yielding a detailed three-dimensional model of the molecule.

Conclusion
This technical guide has detailed the key physicochemical characteristics of 5-n-Propyluracil,
providing a foundation for its further investigation and development. The provided experimental

protocols offer a practical framework for the synthesis and characterization of this promising

uracil derivative. Future research should focus on obtaining precise experimental data for its

melting point, boiling point, aqueous solubility, and pKa, as well as a comprehensive analysis of

its solid-state properties. Such data will be invaluable for advancing our understanding of 5-n-
Propyluracil and unlocking its full potential in the field of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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